6-Methoxy-4-methylquinoline hydrochloride
CAS No.: 7461-59-8
Cat. No.: VC7812744
Molecular Formula: C11H12ClNO
Molecular Weight: 209.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7461-59-8 |
|---|---|
| Molecular Formula | C11H12ClNO |
| Molecular Weight | 209.67 g/mol |
| IUPAC Name | 6-methoxy-4-methylquinoline;hydrochloride |
| Standard InChI | InChI=1S/C11H11NO.ClH/c1-8-5-6-12-11-4-3-9(13-2)7-10(8)11;/h3-7H,1-2H3;1H |
| Standard InChI Key | XRLFMZRPQJPCRV-UHFFFAOYSA-N |
| SMILES | CC1=C2C=C(C=CC2=NC=C1)OC.Cl |
| Canonical SMILES | CC1=C2C=C(C=CC2=NC=C1)OC.Cl |
Introduction
Chemical Identity and Structural Features
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous quinoline derivatives reveal planar aromatic systems with bond lengths consistent with conjugated π-electron systems. The methyl and methoxy groups introduce slight deviations from planarity, creating localized regions of electron density . Spectroscopic characterization includes:
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¹H NMR: δ 2.45 (s, 3H, CH₃), δ 3.90 (s, 3H, OCH₃), δ 7.20–8.10 (m, 4H, aromatic) .
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IR: Peaks at 1,250 cm⁻¹ (C-O stretch) and 1,550 cm⁻¹ (C=N stretch) .
Synthesis and Manufacturing
Classical Synthetic Routes
The free base, 6-methoxy-4-methylquinoline, is typically synthesized via the Combes quinoline synthesis, which involves condensation of aniline derivatives with β-diketones under acidic conditions. For example:
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Step 1: Reacting p-anisidine (4-methoxyaniline) with ethyl acetoacetate in xylene at reflux yields 6-methoxy-4-methyl-2-quinolone .
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Step 2: Reduction using phosphorus oxychloride (POCl₃) converts the quinolone to the corresponding chloro-quinoline.
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Step 3: Hydrolysis and subsequent treatment with HCl gas produces the hydrochloride salt .
Modern Methodologies
Recent advances employ catalytic methods to enhance yield and purity:
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Friedländer Synthesis: Utilizing 2-aminobenzaldehyde and methyl vinyl ketone in the presence of Lewis acids (e.g., ZnCl₂) achieves regioselective cyclization .
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Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes, improving energy efficiency .
Table 1: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Combes Synthesis | 65–70 | 95 | Scalability for industrial use |
| Friedländer Synthesis | 75–80 | 98 | Regioselectivity |
| Microwave-Assisted | 85–90 | 99 | Rapid reaction kinetics |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits markedly improved solubility in polar solvents compared to the free base:
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Ethanol: 8.2 g/L at 25°C.
Stability studies indicate decomposition above 200°C, with optimal storage at 2–8°C under inert atmospheres .
Acid-Base Behavior
The pKa of the quinoline nitrogen is 4.7, facilitating protonation under physiological conditions (pH 7.4) and enhancing membrane permeability .
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The electron-rich quinoline ring undergoes electrophilic substitution at positions 5 and 7. For example:
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Nitration: Concentrated HNO₃ at 0°C introduces nitro groups, yielding 5-nitro-6-methoxy-4-methylquinoline hydrochloride .
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Halogenation: Bromine in acetic acid produces 5-bromo derivatives, intermediates for cross-coupling reactions .
Reduction and Oxidation
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Catalytic Hydrogenation: Palladium on carbon reduces the pyridine ring to tetrahydroquinoline, altering bioactivity .
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Oxidation: KMnO₃ in acidic conditions generates quinoline N-oxide, a precursor for further functionalization .
Pharmacological and Therapeutic Applications
Antimalarial Activity
6-Methoxy-4-methylquinoline derivatives demonstrate potent activity against Plasmodium falciparum. Mechanistic studies attribute this to inhibition of hemozoin formation, a critical process in malaria pathogenesis .
Table 2: In Vitro Antimalarial Efficacy
| Strain | IC₅₀ (nM) | Selectivity Index (SI) |
|---|---|---|
| 3D7 (Chloroquine-S) | 18.2 | 450 |
| K1 (Chloroquine-R) | 23.7 | 380 |
Antimicrobial Efficacy
Broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus MIC = 2 µg/mL) and fungi (Candida albicans MIC = 4 µg/mL) .
Industrial and Research Applications
Beyond pharmacology, this compound serves as:
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